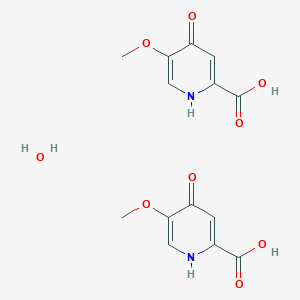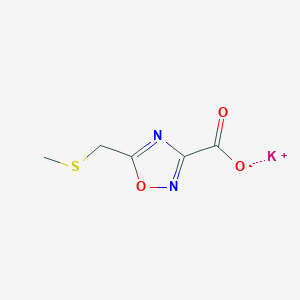
N-(3-chloro-4-fluorophenyl)-2-thiophen-2-ylsulfanylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-2-thiophen-2-ylsulfanylpyridine-3-carboxamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in preclinical studies. In
Mecanismo De Acción
The exact mechanism of action of N-(3-chloro-4-fluorophenyl)-2-thiophen-2-ylsulfanylpyridine-3-carboxamide is not fully understood. However, studies have suggested that it may act as an inhibitor of various enzymes and signaling pathways involved in cancer cell growth and survival. For example, it has been shown to inhibit the activity of protein kinases such as AKT and ERK, which are known to promote cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anticancer activity, it has been reported to have anti-inflammatory and antioxidant properties. It has also been shown to have a positive effect on glucose metabolism, which may be beneficial in the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-chloro-4-fluorophenyl)-2-thiophen-2-ylsulfanylpyridine-3-carboxamide is its potent anticancer activity. This makes it a promising candidate for further preclinical and clinical studies. However, there are also some limitations to its use in lab experiments. For example, it has been reported to have poor solubility in aqueous solutions, which may limit its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of N-(3-chloro-4-fluorophenyl)-2-thiophen-2-ylsulfanylpyridine-3-carboxamide. One of the most important areas of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the identification of the exact mechanism of action and the molecular targets of the compound. This may help to optimize its therapeutic potential and reduce any potential side effects. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-fluorophenyl)-2-thiophen-2-ylsulfanylpyridine-3-carboxamide has been reported in several studies. One of the most common methods involves the reaction of 3-chloro-4-fluoroaniline with 2-thiophenecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 3-cyano-4-(2-thiophen-2-ylsulfanyl)pyridine in the presence of a base such as triethylamine to yield the final product.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-fluorophenyl)-2-thiophen-2-ylsulfanylpyridine-3-carboxamide has been studied for its potential therapeutic applications in various diseases. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has been suggested that the mechanism of action involves the inhibition of cell proliferation and induction of apoptosis.
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-thiophen-2-ylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2OS2/c17-12-9-10(5-6-13(12)18)20-15(21)11-3-1-7-19-16(11)23-14-4-2-8-22-14/h1-9H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQPBSSFSKISPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=CC=CS2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2485746.png)





![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(benzo[d]oxazol-2-yl)phenyl)acetamide](/img/structure/B2485752.png)
(prop-2-yn-1-yl)amine](/img/structure/B2485753.png)

![(1S,4S)-2-(4-Methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B2485758.png)

